2-butylpyrimidin-5-amine
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Overview
Description
2-Butylpyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butylpyrimidin-5-amine typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve multi-step synthesis processes. For example, a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines has been reported .
Chemical Reactions Analysis
Types of Reactions: 2-Butylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
2-Butylpyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It has shown potential biological activity, including antimicrobial, antimalarial, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antiplasmodial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-butylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Aminopyrimidine: Used in the synthesis of various pharmaceuticals.
5-Aminopyrimidine: Known for its role in the synthesis of nucleotides and nucleic acids.
Uniqueness: 2-Butylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1368702-72-0 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-butylpyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
NMBLYFKQOACXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=N1)N |
Purity |
95 |
Origin of Product |
United States |
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